1-烯丙基-6-氟-1H-吲哚-3-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

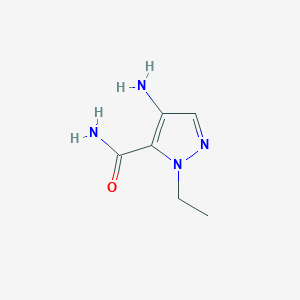

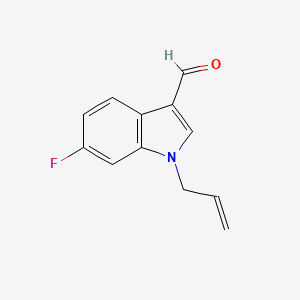

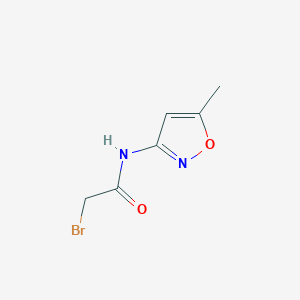

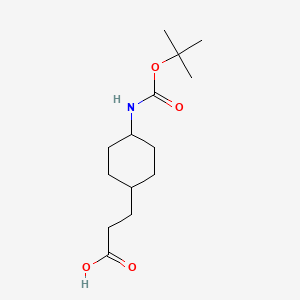

1-Allyl-6-fluoro-1H-indole-3-carbaldehyde is a derivative of indole-3-carbaldehyde, a compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. The indole core is a prevalent structure in many natural products and pharmaceuticals, and its functionalization has been the subject of extensive research. The allyl group in the 1-position and the fluoro substituent at the 6-position suggest potential reactivity for further chemical transformations and the creation of complex molecular architectures.

Synthesis Analysis

The synthesis of indole derivatives often involves multi-component reactions that can efficiently combine different building blocks. For instance, indole-3-carbaldehydes can undergo indium-mediated ternary reactions with allyl bromide and enamines to yield bisindolyl alkanes and indolyl-heterocyclic alkanes . Additionally, a three-component, one-pot domino reaction has been developed to allylate 1H-indole-3-carbaldehyde with electron-rich (hetero)arenes, providing access to variously functionalized indolylbutenes . These methods highlight the versatility of indole-3-carbaldehyde as a precursor for complex indole derivatives, which could be adapted to synthesize 1-Allyl-6-fluoro-1H-indole-3-carbaldehyde.

Molecular Structure Analysis

The molecular structure of indole derivatives can be elucidated using techniques such as single crystal X-ray diffraction. For example, the structure of triazolo(thiadiazepino)indoles, derived from the reaction of 1-alkyl-2-chloro-1H-indole-3-carbaldehydes with 4-amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols, was established using this method . This suggests that similar analytical techniques could be employed to determine the precise molecular structure of 1-Allyl-6-fluoro-1H-indole-3-carbaldehyde.

Chemical Reactions Analysis

Indole derivatives are known to undergo a variety of chemical reactions. For instance, 1-allyl derivatives of indoles can experience photochemical rearrangement to isomeric forms, as seen with 1,8-dihydropyrrolo[2,3-b]indoles . Moreover, indole-3-carbaldehyde can react with epichlorohydrin to form oxirane-containing compounds, which further react with active methylene compounds to give crotonic condensation products . These examples demonstrate the reactivity of the indole-3-carbaldehyde moiety and its potential to engage in diverse chemical transformations, which would be relevant for the chemical reactions analysis of 1-Allyl-6-fluoro-1H-indole-3-carbaldehyde.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives like 1-Allyl-6-fluoro-1H-indole-3-carbaldehyde are influenced by their functional groups and molecular structure. The presence of an allyl group can impart certain reactivity towards nucleophilic addition or cycloaddition reactions, while the fluorine atom could affect the electron distribution within the molecule, influencing its chemical behavior. The solubility, melting point, and stability of such compounds can be inferred from similar indole derivatives, but specific measurements would be required to provide accurate data for 1-Allyl-6-fluoro-1H-indole-3-carbaldehyde.

科学研究应用

金催化的环异构化反应

研究人员已经开发出一种方法,使用金(I)催化的环异构化来制备1H-吲哚-2-甲醛,这是与1-烯丙基-6-氟-1H-吲哚-3-甲醛相关的化合物。这个过程在各种底物上操作简单高效,表明在有机合成中可能有潜在的应用(Kothandaraman et al., 2011)。

多米诺烯丙基化反应

该化合物已被用于三组分、一锅法多米诺反应,涉及对1H-吲哚-3-甲醛进行烯丙基化。这种方法展示了该化合物在合成吲哚丁烯中的多功能性,这可能对新材料或药物的开发产生影响(Colombo等,2008)。

光化学重排

与1-烯丙基-6-氟-1H-吲哚-3-甲醛相关的1-烯丙基-1,8-二氢吡咯-[2,3-b]吲哚会发生光化学重排。这可能对光诱导化学反应的研究以及在光化学和光药理学中的应用具有重要意义(Moody & Ward, 1984)。

立体选择性合成

该化合物在双杂环的立体选择性合成中发挥作用。这种应用对于新药物和材料的开发至关重要,其中立体化学的控制可以显著影响化合物的性质和功效(Salah et al., 2022)。

新颖核的制备

1-烯丙基-6-氟-1H-吲哚-3-甲醛参与了在温和条件下制备不寻常的[1,4]氧杂吲哚核。这样的合成对于扩展有机化学和药物发现中可用化合物的范围至关重要(Abbiati等,2005)。

有机合成中的多功能亲电试剂

该化合物已被证明是一种多功能亲电试剂,可以与各种类型的亲核试剂发生区域选择性反应。这种多功能性使其成为合成复杂有机分子的宝贵工具(Yamada et al., 2009)。

传感器开发

与之相关的1H-吲哚-3-甲醛已被用于开发一种用于硫酸氢离子的开关式荧光传感器。这表明在环境监测和分析化学中可能有潜在的应用(Wan et al., 2014)。

属性

IUPAC Name |

6-fluoro-1-prop-2-enylindole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO/c1-2-5-14-7-9(8-15)11-4-3-10(13)6-12(11)14/h2-4,6-8H,1,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMPNCCBPCSVJER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=C(C2=C1C=C(C=C2)F)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424661 |

Source

|

| Record name | 1-Allyl-6-fluoro-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Allyl-6-fluoro-1H-indole-3-carbaldehyde | |

CAS RN |

883543-88-2 |

Source

|

| Record name | 1-Allyl-6-fluoro-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(Dimethylamino)ethoxy]aniline](/img/structure/B1277548.png)

![7-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B1277576.png)